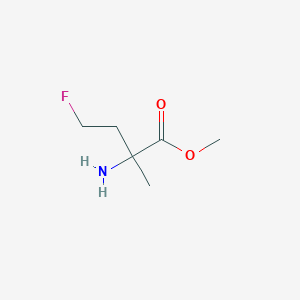

Methyl 2-amino-4-fluoro-2-methylbutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-amino-4-fluoro-2-methylbutanoate” is a chemical compound with the CAS Number: 1446499-77-9 . It has a molecular weight of 149.17 . The IUPAC name for this compound is this compound .

Physical And Chemical Properties Analysis

“this compound” is a liquid . It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación

1. Inhibitor of Gamma-Aminobutyric Acid Aminotransferase

Methyl 2-amino-4-fluoro-2-methylbutanoate and its related compounds, such as 4-Amino-2-(substituted methyl)-2-butenoic acids, have been studied for their potential as inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). These compounds are potent competitive reversible inhibitors and are used to map a section of the active site of GABA-T. The fluoro analogue in particular has demonstrated enzyme-catalyzed fluoride ion release, indicating that elimination does occur, suggesting important implications for the design of mechanism-based inactivators for GABA-T (Silverman, Durkee & Invergo, 1986).

2. Synthesis of Fluorinated Amino Acids

The compound has been involved in the stereoselective synthesis of fluorinated amino acids, which are important in medicinal chemistry. For instance, stereoselective alkylation in the presence of LDA at low temperatures was used for synthesizing various fluorinated amino acids, demonstrating its utility in organic synthesis and drug development (Laue, Kröger, Wegelius & Haufe, 2000).

3. Anticancer Drug Research

Amino acetate functionalized Schiff base organotin(IV) complexes, incorporating compounds like this compound, have been investigated for their potential as anticancer drugs. These complexes have shown promising cytotoxicity against various human tumor cell lines, indicating their potential in cancer therapy (Basu Baul, Basu, Vos & Linden, 2009).

4. Potential PET Imaging Agents for Tumor Detection

Fluoroarylvaline derivatives of this compound have been synthesized and evaluated as potential PET imaging agents for tumor detection. Their superior tumor/blood and tumor/brain ratios compared to other agents suggest their potential in improving diagnostic accuracy in oncology (Qiao et al., 2009).

5. Biosynthesis Studies in Fruit Aroma

This compound has been utilized in studies investigating the biosynthesis of key contributors to fruit aroma, such as 2-methylbutanoate esters. This research helps in understanding the flavor profiles of different fruits and improving food technology (Rowan et al., 1996).

6. Prodrug Design in Pharmacology

The compound has been explored in the synthesis of amino acid esters as prodrugs, particularly in modifying the gastrointestinal effects of drugs like sulindac. This research is pivotal in designing drugs with reduced side effects while maintaining their therapeutic efficacy (Nirmal et al., 2015).

Safety and Hazards

The compound has been assigned the GHS02 and GHS06 pictograms, indicating that it is flammable and toxic . The hazard statements H226 and H301 are associated with it, suggesting that it is flammable and toxic if swallowed . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

Propiedades

IUPAC Name |

methyl 2-amino-4-fluoro-2-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO2/c1-6(8,3-4-7)5(9)10-2/h3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICKWEUMIIMSEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCF)(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587266.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2587268.png)

![2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2587272.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isobutyramide](/img/structure/B2587279.png)

![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2587282.png)

![(E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide](/img/structure/B2587283.png)